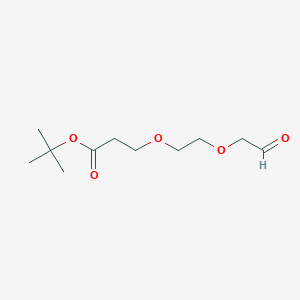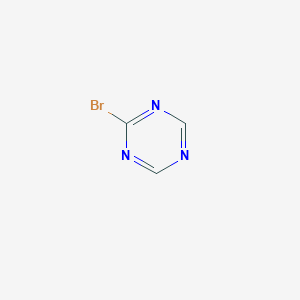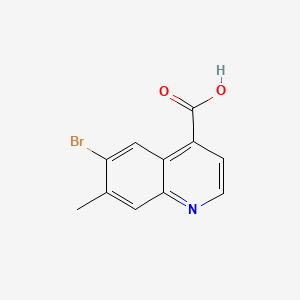
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the pyridine ring: The piperazine derivative is then reacted with a pyridine derivative, such as 5-cyano-2-pyridine, under suitable conditions.
Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrophenyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyridine groups can play a crucial role in binding to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl 4-(2-pyridinyl)-1-piperazinecarboxylate
- 4-Nitrophenyl 4-(3-cyano-2-pyridinyl)-1-piperazinecarboxylate
Uniqueness
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is unique due to the presence of both the nitrophenyl and cyano-pyridine groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C17H15N5O4 |
|---|---|
Poids moléculaire |
353.33 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H15N5O4/c18-11-13-1-6-16(19-12-13)20-7-9-21(10-8-20)17(23)26-15-4-2-14(3-5-15)22(24)25/h1-6,12H,7-10H2 |
Clé InChI |
BWQIPKKUDXHYPI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=C(C=C2)C#N)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)

![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)


![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)





